molecular formula C14H18N2O3 B1399268 Methyl 4-(1-acetylpiperazin-2-yl)benzoate CAS No. 1316218-72-0

Methyl 4-(1-acetylpiperazin-2-yl)benzoate

Cat. No. B1399268
M. Wt: 262.3 g/mol
InChI Key: NYMDZIUBHKDJJQ-UHFFFAOYSA-N
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Description

“Methyl 4-(1-acetylpiperazin-2-yl)benzoate” is a chemical compound with the CAS Number: 1035271-10-3. It has a molecular weight of 262.31 and its linear formula is C14 H18 N2 O3 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(1-acetylpiperazin-2-yl)benzoate” is represented by the linear formula C14 H18 N2 O3 . This indicates that the molecule consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 4-(1-acetylpiperazin-2-yl)benzoate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Photopolymerization Applications

Methyl 4-(1-acetylpiperazin-2-yl)benzoate has applications in photopolymerization. A study demonstrated its use in nitroxide-mediated photopolymerization, indicating its potential in creating specific polymer structures under UV irradiation, showcasing changes in photophysical or photochemical properties (Guillaneuf et al., 2010).

Tubulin Polymerization Inhibition

Research has shown its relevance in inhibiting tubulin polymerization, with significant antiproliferative activity against human cancer cells. This property makes it a candidate for cancer therapeutics, particularly in targeting microtubule formation and inducing cell cycle arrest in cancer cells (Minegishi et al., 2015).

Antipyretic Activity

The compound has been explored for its antipyretic (fever-reducing) properties. Studies on derivatives of this compound have demonstrated their effectiveness in reducing body temperature, making them relevant in the development of new antipyretic drugs (Kravchenko et al., 2018).

PPARgamma Agonist Properties

It also has been studied as a PPARgamma agonist, which is significant for metabolic disorders like diabetes. The compound's modification and optimization could lead to new treatments for such conditions (Collins et al., 1998).

Synthetic Cannabinoid Receptor Agonists

Additionally, it has been investigated in the context of synthetic cannabinoid receptor agonists (SCRAs). This research is vital for understanding and potentially regulating the effects of these substances in clinical and forensic settings (Brandt et al., 2020).

Safety And Hazards

The safety data sheet (SDS) for “Methyl 4-(1-acetylpiperazin-2-yl)benzoate” indicates that it should be stored in a dark place, sealed, and dry . The SDS provides guidance on handling and storage, exposure controls, personal protection, physical and chemical properties, stability and reactivity, toxicological information, and more .

properties

IUPAC Name

methyl 4-(1-acetylpiperazin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(17)16-8-7-15-9-13(16)11-3-5-12(6-4-11)14(18)19-2/h3-6,13,15H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMDZIUBHKDJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC1C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-acetylpiperazin-2-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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